molecular formula C7H6ClN3O4 B2881530 2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid CAS No. 116640-05-2

2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid

Cat. No. B2881530
CAS RN: 116640-05-2
M. Wt: 231.59
InChI Key: LKDSFMWYBXKOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid” is an organic compound . It belongs to the class of compounds known as aminopyrazines .


Synthesis Analysis

The synthesis of pyridine derivatives, including “this compound”, involves various organic reactions . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .

Mechanism of Action

2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid is an organic compound that can act as an inhibitor of certain enzymes. Specifically, it can act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. The inhibition of acetylcholinesterase by this compound can lead to increased levels of acetylcholine in the brain, which can have various effects on the body.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In particular, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This can lead to increased alertness, improved memory and cognitive function, and increased muscle strength. In addition, it has been found to have an anti-inflammatory effect, which can be beneficial in the treatment of certain medical conditions.

Advantages and Limitations for Lab Experiments

2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of different experiments. Additionally, it is a relatively stable compound and can be stored for long periods of time. On the other hand, it is a relatively expensive compound and can be difficult to obtain in large quantities. Furthermore, it can be toxic if ingested or inhaled in large amounts.

Future Directions

There are a number of potential future directions for research involving 2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid. One potential direction is to further investigate its effects on the enzyme acetylcholinesterase and its potential applications in the treatment of certain medical conditions. Additionally, further research could be conducted to investigate its potential use in the synthesis of other organic compounds, such as dyes and pigments. Finally, further research could be conducted to investigate its potential use in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Methods

2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid can be synthesized through a number of different methods. One method involves the reaction of 2-chloro-3-nitro-2-pyridinecarboxylic acid with sodium nitrite in aqueous solution. This reaction produces a diazonium salt which is then reacted with acetic acid to yield the desired product. Another method involves the reaction of 2-chloro-3-nitro-2-pyridinecarboxylic acid with hydrazine in aqueous solution. This reaction produces a hydrazone which is then reacted with aqueous acetic acid to yield the desired product.

Scientific Research Applications

2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used in the synthesis of dyes, pigments, and other organic compounds. In addition, it has been used in the synthesis of various derivatives of 2-chloro-3-nitro-2-pyridinecarboxylic acid, such as 2-chloro-3-nitro-2-pyridinecarboxylic acid ethyl ester, 2-chloro-3-nitro-2-pyridinecarboxylic acid methyl ester, and 2-chloro-3-nitro-2-pyridinecarboxylic acid propyl ester.

properties

IUPAC Name

2-[(6-chloro-3-nitropyridin-2-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O4/c8-5-2-1-4(11(14)15)7(10-5)9-3-6(12)13/h1-2H,3H2,(H,9,10)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDSFMWYBXKOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])NCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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